



Commercially Available Sources of MK-0557 for Research

Author: BenchChem Technical Support Team. Date: December 2025



MK-0557 is a highly selective, orally available antagonist of the neuropeptide Y5 (NPY5) receptor, investigated primarily for its potential in treating obesity.[1][2][3] For research purposes, it is available from several commercial suppliers. It is important to note that **MK-0557** is intended for research use only and is not for human or veterinary use.[2][4][5]



Supplier	Website	Catalog Number (Example)	Purity	Notes
MedchemExpres s	INVALID-LINK	HY-15411	>99%	Provides detailed biological activity data.[1]
Cayman Chemical	INVALID-LINK	10009833	≥98%	Offers solubility information and stability data.[5]
Biosynth	INVALID-LINK	FF158573	Not specified	Provides chemical and physical properties.[4]
AdooQ Bioscience	INVALID-LINK	A21271	>99%	Includes storage instructions and a molarity calculator.[2]
TargetMol	INVALID-LINK	TQ0286	Not specified	Lists the product as a selective NPY5 receptor antagonist.
MySkinRecipes	INVALID-LINK	#101434	≥99%	Specifies storage at 2-8°C.[3]

Quantitative Data Summary

MK-0557 exhibits high affinity and selectivity for the NPY5 receptor across various species. The following table summarizes key quantitative data for **MK-0557**.

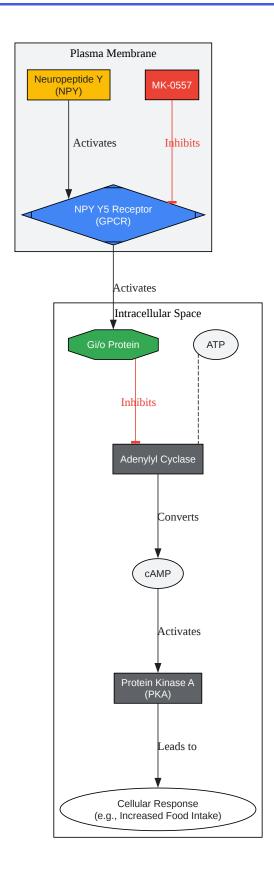


Parameter	Species	Value	Assay Type	Reference
Ki	Human	1.3 nM	Radioligand Binding	[1][5]
Rhesus Monkey	0.79 nM	Radioligand Binding	[5]	
Mouse	0.74 nM	Radioligand Binding	[5]	
Rat	1.4 nM	Radioligand Binding	[5]	
Selectivity	Human NPY1R, NPY2R, NPY4R	>7,500-fold	Radioligand Binding	[1][5]

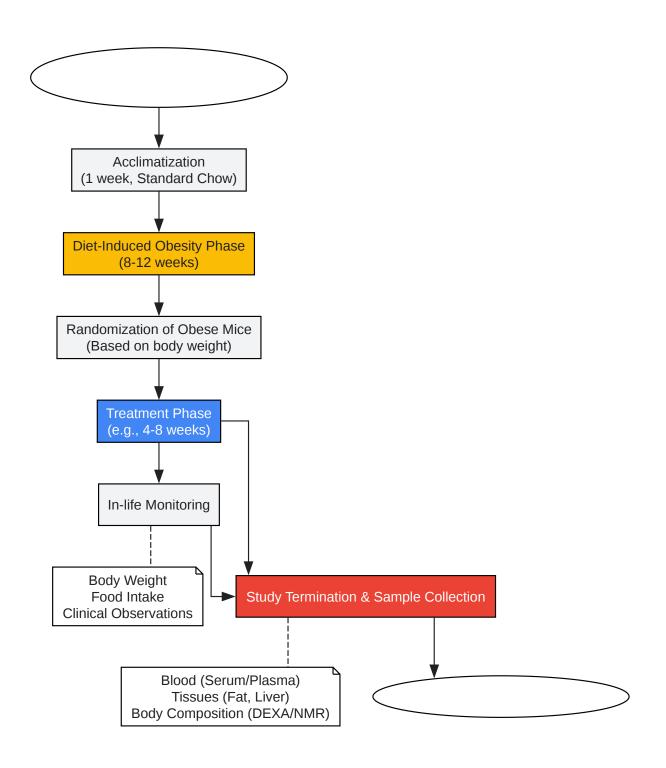
Signaling Pathway

MK-0557 acts as an antagonist at the Neuropeptide Y Y5 receptor (NPY5R), which is a G-protein coupled receptor (GPCR). The NPY5R primarily couples to the Giα subunit. Upon activation by its endogenous ligand, Neuropeptide Y, the Giα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of Protein Kinase A (PKA). By blocking this interaction, **MK-0557** prevents the downstream effects of NPY5R activation. Other potential downstream pathways include the activation of phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK/ERK) pathway.[2]









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References

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- 5. Neuropeptide Y and Neuropeptide Y Y5 Receptor Interaction Restores Impaired Growth Potential of Aging Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Commercially Available Sources of MK-0557 for Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779512#commercially-available-sources-of-mk-0557-for-research]

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